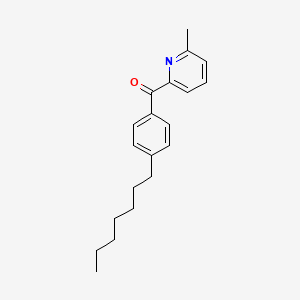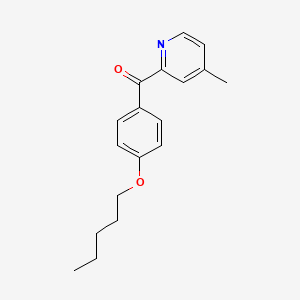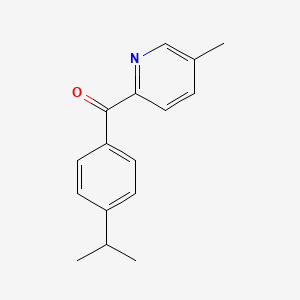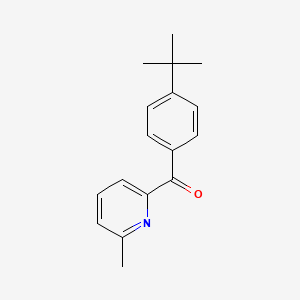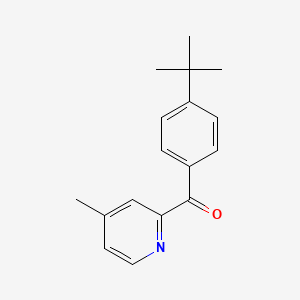
2-(4-tert-Butylbenzoyl)-4-methylpyridine
Übersicht
Beschreibung
2-(4-tert-Butylbenzoyl)-4-methylpyridine, commonly known as TBBMP, is a chemical compound that belongs to the family of benzoylpyridines. TBBMP is widely used in scientific research as a photosensitizer and is known for its ability to generate singlet oxygen upon irradiation with light.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
A study on mono-cyclometalated Pt(II) complexes involving 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine as a chromophoric ligand displayed unique structural characteristics and luminescent properties, highlighting the potential of similar compounds in electroluminescent applications (Ionkin, Marshall, & Wang, 2005).
NMR Spectroscopy and Oxidation Products
Research on six-membered saturated heterocycles, including 4-tert-butyl-1-methylpiperidine and similar compounds, demonstrated the application of NMR spectroscopy in determining the configuration of these molecules and their oxidation products, offering insights into stereochemical configurations in chemical compounds (Buděšínský et al., 2014).
Chemical Synthesis and Application
The chemical synthesis of 2,6-Di-tert-butyl-4-methylpyridine and its derivatives has been detailed, providing insights into complex chemical reactions and the resultant products, which are valuable in various chemical synthesis applications (Anderson & Stang, 2003).
Organic Synthesis and Janus Group Effect
A study focused on the synthesis of a weak nucleophilic base, 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, highlighted the Janus group effect, where isopropyl groups shield the heteroatom against electrophilic attack, offering insights into the nuanced mechanisms in organic synthesis (Balaban et al., 2004).
Dye-Sensitized Solar Cell Additives
Investigations into additives like 4-tert-butylpyridine for dye-sensitized solar cells revealed how these compounds interact with TiO2 substrates, affecting the adsorption mode and electronic structure, crucial for enhancing solar cell efficiencies (Wang et al., 2014).
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-9-10-18-15(11-12)16(19)13-5-7-14(8-6-13)17(2,3)4/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZJMLLWHTXHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



